molecular formula C21H15Cl2N3O4 B1264201 Cladoniamide G

Cladoniamide G

Cat. No. B1264201
M. Wt: 444.3 g/mol
InChI Key: IHIARQAFKOOAQT-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide G is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group at position 7, a methoxy group at position 13, a N-methyl carbamyl group at position 7 and an oxo group at position 6 (the 7R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis and exhibits cytotoxicity against human breast cancer MCF- cells. It has a role as an antineoplastic agent. It is an organic heteropentacyclic compound, a lactam, an organochlorine compound, a tertiary alcohol, a cladoniamide and a secondary carboxamide.

Scientific Research Applications

Phylogenetic Approaches in Ecology

Phylogenetic approaches, including cladistics, offer significant potential for ecological studies, enabling a deeper understanding of the historical relationships among species and their environmental interactions. This method allows for the reconstruction of phylogeny, aiding in the analysis of ecological phenomena such as adaptation, coevolution, and biodiversity patterns. The integration of phylogenetic methods in ecology strengthens both theoretical foundations and practical analysis in various ecological domains, from population dynamics to community ecology and ecosystem functioning (Wanntorp et al., 1990).

Gene-Environment Interactions in Complex Traits

The study of gene-environment (G × E) interactions is critical for understanding the multifaceted nature of complex traits and diseases. These interactions highlight the importance of considering both genetic predispositions and environmental factors in the manifestation of complex traits. Understanding these interactions is crucial for the development of personalized treatment strategies and interventions, particularly in the context of genetically modified organisms like Cladoniamide G, which may interact differently with various environmental factors (Dempfle et al., 2008).

Ethnopharmacology and Medicinal Plant Research

The historical and cross-cultural usage of medicinal plants underscores the rich knowledge base of traditional medicine and its relevance to modern scientific research. This area of study provides valuable insights into the therapeutic potentials of natural compounds, including those derived from Cladoniamide G, by exploring their historical applications across different cultures and the scientific basis behind their medicinal properties. Such research paves the way for the discovery of novel therapeutic agents and enhances our understanding of plant-based medicine (Halberstein, 2005).

properties

Product Name

Cladoniamide G

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

(11R)-7,17-dichloro-11-hydroxy-20-methoxy-N-methyl-12-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-11-carboxamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-24-19(27)21(29)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)20(21)28/h3-8,25,29H,1-2H3,(H,24,27)/t21-/m1/s1

InChI Key

IHIARQAFKOOAQT-OAQYLSRUSA-N

Isomeric SMILES

CNC(=O)[C@@]1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Canonical SMILES

CNC(=O)C1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

synonyms

cladoniamide G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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